molecular formula C16H17FN2O B7527656 N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide

N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide

Numéro de catalogue B7527656
Poids moléculaire: 272.32 g/mol
Clé InChI: BTNBJGMVAKDTAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, also known as GSK690693, is a small molecule inhibitor that has demonstrated potential in the treatment of cancer. This compound was discovered by GlaxoSmithKline and has been extensively studied for its mechanism of action and potential therapeutic applications.

Mécanisme D'action

N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide acts as a potent inhibitor of AKT, which is a serine/threonine kinase that plays a critical role in cell survival and proliferation. AKT is activated by several growth factors and cytokines and is frequently dysregulated in cancer cells. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide is its potent inhibition of AKT, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its potential toxicity, which may limit its clinical use. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to have off-target effects on other kinases, which may complicate its use in laboratory experiments.

Orientations Futures

There are several potential directions for future research on N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, which may help to guide patient selection and treatment strategies. Finally, further studies are needed to investigate the potential use of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.

Méthodes De Synthèse

The synthesis of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide involves several steps, including the reaction of 7-fluoro-4-hydroxyquinoline-2-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then treated with dimethyl sulfate to yield the final product.

Applications De Recherche Scientifique

N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT has been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.

Propriétés

IUPAC Name

N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-10-7-14(16(20)19(2)9-11-3-4-11)13-6-5-12(17)8-15(13)18-10/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNBJGMVAKDTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.